Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based small molecule featuring a sulfamoyl group at position 3 and a 4-methylphenyl substituent at position 4 of the thiophene ring. The ethyl carboxylate ester at position 2 enhances lipophilicity, while the 2-methylphenylsulfamoyl group introduces steric and electronic modifications.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-11-9-14(2)10-12-16)28(24,25)22-18-8-6-5-7-15(18)3/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKLJOIEELVUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by a thiophene ring structure, which includes a carboxylate group, a sulfamoyl group, and two phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its molecular formula is with a molecular weight of approximately 431.5 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfamoyl-thiazole have shown promising results against various bacterial strains, including Bacillus subtilis and fungal strains like Aspergillus niger .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 4e | Bacillus subtilis | 12 µg/mL |
| Compound 4f | Aspergillus niger | 15 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound is attributed to its structural features. The sulfamoyl group can interact with specific enzymes or receptors, potentially inhibiting their activity, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins, thereby affecting their function .
Case Studies
- Antiviral Activity : A study focusing on the binding affinity of similar thiophene derivatives to the SARS-CoV-2 Mpro enzyme demonstrated effective binding energy scores, suggesting potential for antiviral applications . This highlights the relevance of structural motifs found in this compound in drug development.
- Anti-inflammatory Effects : Preliminary studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be useful in treating conditions characterized by excessive inflammation .
Research Findings
Recent investigations into the synthesis and biological evaluation of thiophene derivatives have revealed that modifications to the phenyl substituents can enhance biological activity. For example, compounds with nitro or amino substituents demonstrated increased potency against bacterial strains .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Sulfamoyl-thiazole derivatives | Effective against various strains |
| Antiviral | Thiophene derivatives | Good binding affinity to Mpro |
| Anti-inflammatory | Similar thiophene compounds | Potential therapeutic effects |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:
Table 1. Structural and Physicochemical Comparison of Thiophene Derivatives
Electronic and Steric Effects
- Target Compound vs. 946235-08-1 : Replacing the 4-methoxyphenyl group (electron-donating) with 2-methylphenyl (weakly donating) reduces polarity and hydrogen-bonding capacity. This lowers aqueous solubility but improves membrane permeability.
- Comparison with 444999-30-8 : The phenylsulfanyl-acetyl group in 444999-30-8 introduces a flexible sulfur linkage, enabling π-π interactions absent in the rigid sulfamoyl group of the target compound.
- Chlorophenyl Derivatives (e.g., 671198-85-9 ) : Chlorine’s electronegativity enhances dipole interactions and binding to electron-rich biological targets, whereas the target compound’s methyl groups prioritize hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
